Sulfentrazone-desmethyl

Descripción

Contextualization of the Parent Herbicide (Sulfentrazone) within Agrochemical Science

Sulfentrazone (B1681188) is a broad-spectrum, selective, soil-applied herbicide used for controlling annual broadleaf weeds and yellow nutsedge in various crops, including soybeans, sunflowers, and dry beans. mda.state.mn.us It belongs to the aryl triazinone chemical class and functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. mda.state.mn.uswikipedia.org This mode of action, classified under Group 14 by the Weed Science Society of America, disrupts chlorophyll (B73375) biosynthesis in susceptible plants. mda.state.mn.uscdms.net The inhibition of the PPO enzyme leads to an accumulation of protoporphyrin IX, a photosensitizing agent that, in the presence of light and oxygen, causes lipid peroxidation and membrane disruption, ultimately leading to plant cell death. wikipedia.orgcdms.net

Sulfentrazone can be applied pre-plant, pre-plant incorporated, or pre-emergence. mda.state.mn.us Its effectiveness relies on being taken up from the soil solution by the roots of germinating seeds and seedlings. cdms.netepa.gov The selectivity of sulfentrazone is attributed to the differential metabolism rates between crop and weed species, with tolerant plants like soybeans rapidly metabolizing the herbicide. wikipedia.orgawsjournal.org

Rationale for Comprehensive Metabolite Research in Environmental and Agricultural Contexts

Comprehensive research into these metabolites is essential for several reasons:

Environmental Risk Assessment: To accurately assess the potential for groundwater and surface water contamination, it is necessary to understand the behavior of not just the parent herbicide but also its significant metabolites. frontiersin.org Some metabolites may be more mobile or persistent than the parent compound, posing a long-term risk to water resources. regulations.gov

Non-Target Organism Effects: The impact on soil microbiota, aquatic organisms, and subsequent crops in rotation depends on the combined activity of the parent compound and its degradation products. scielo.brpublications.gc.ca

Regulatory Compliance: Regulatory agencies require data on major metabolites to establish residue definitions for risk assessment and to set maximum residue limits (MRLs) in food and feed commodities. frontiersin.orgpublications.gc.ca The residue definition often includes the parent compound and specific metabolites of toxicological concern. nih.govpublications.gc.ca

Efficacy and Crop Safety: The formation of metabolites can influence the herbicidal efficacy and the potential for carryover injury to rotational crops. scielo.br

Definition and Significance of Sulfentrazone-desmethyl as a Key Environmental and Biological Metabolite

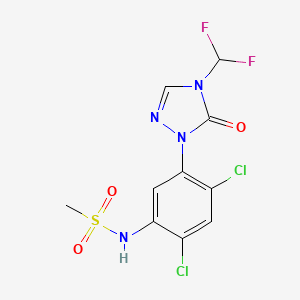

This compound is a major metabolite of the herbicide sulfentrazone. regulations.govepa.gov Its chemical name is N-(2,4-dichloro-5-(4-(difluoromethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide. cymitquimica.com It is formed in plants and soil through a multi-step degradation process. regulations.govepa.gov

The formation pathway in plants and soil generally involves the oxidation of the methyl group on the triazolinone ring of sulfentrazone to form 3-hydroxymethyl sulfentrazone (HMS). regulations.govepa.govresearchgate.net This is followed by further oxidation to sulfentrazone-3-carboxylic acid (SCA). regulations.govresearchgate.netepa.gov Subsequently, SCA is decarboxylated to yield this compound (DMS). regulations.govregulations.govepa.gov

The significance of this compound lies in its presence as a terminal metabolite in the degradation pathway. regulations.govepa.gov While the initial hydroxylation and oxidation steps can significantly reduce the herbicidal activity, the final desmethyl metabolite is a key indicator of the long-term fate of sulfentrazone in the environment. researchgate.net Analytical methods for residue monitoring in environmental samples and crops often target sulfentrazone and its main metabolites, including this compound, to ensure a comprehensive assessment. regulations.govepa.govca.gov

Overview of Key Research Domains Pertaining to this compound

Research on this compound is integrated within the broader investigation of sulfentrazone's environmental and biological behavior. Key research domains include:

Metabolism Studies: Investigating the metabolic pathways of sulfentrazone in various crops (like soybeans and tobacco), weeds, and animal systems to understand the formation rate and extent of this compound and other metabolites. awsjournal.orgscielo.brbioone.org These studies are fundamental to explaining the selectivity of the herbicide. awsjournal.org

Environmental Fate and Dissipation: Studying the persistence and mobility of sulfentrazone and its metabolites, including this compound, in different soil types and under various environmental conditions (e.g., pH, temperature, moisture). mda.state.mn.usscielo.br This includes assessing its potential for leaching into groundwater and runoff into surface water. epa.govwa.gov

Analytical Method Development: Creating and validating robust analytical methods, such as gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC/MS/MS), to detect and quantify residues of sulfentrazone and its metabolites like this compound in complex matrices such as soil, water, and plant tissues. regulations.govepa.govca.gov

Residue Analysis: Monitoring the magnitude of sulfentrazone and this compound residues in primary and rotational crops to ensure they are below established tolerance levels and to assess the risk of carryover injury to subsequent sensitive crops. regulations.govscielo.br

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2,4-dichloro-5-[4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2F2N4O3S/c1-22(20,21)16-7-3-8(6(12)2-5(7)11)18-10(19)17(4-15-18)9(13)14/h2-4,9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZJLGDHAGKUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F2N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134391-02-9 | |

| Record name | Sulfentrazone-desmethyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCJ88XN2HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic and Degradation Pathways of Sulfentrazone Desmethyl Formation

Elucidation of Formation Mechanisms from the Parent Sulfentrazone (B1681188) Compound

The transformation of sulfentrazone to its desmethyl metabolite occurs through distinct routes in soil, plants, and animals. These pathways, while sharing similarities, are influenced by the specific enzymatic systems present in each environment.

In aerobic soil environments, the microbial degradation of sulfentrazone is considered the primary dissipation method. nih.govnih.gov The formation of sulfentrazone-desmethyl is a sequential process. The major metabolic pathway involves the oxidation of the methyl group on the triazolinone ring of sulfentrazone to form 3-hydroxymethyl sulfentrazone. epa.gov This intermediate is then further oxidized to create 3-carboxylic acid sulfentrazone. epa.gov The final step in the genesis of 3-desmethyl sulfentrazone is the decarboxylation of the carboxylic acid group from 3-carboxylic acid sulfentrazone. epa.gov At any given sampling period, less than 2% of the recovered residues were identified as 3-desmethyl sulfentrazone. epa.gov

A minor metabolic pathway in aerobic soil involves the cleavage of the sulfonamide group on the parent sulfentrazone, leading to the formation of 5'-desmethylsulfonyl sulfentrazone. epa.gov

Plants absorb sulfentrazone primarily through the roots, with subsequent translocation. nih.govepa.gov The metabolic process within plants shares similarities with the pathway observed in soil. In soybeans, for instance, over 95% of the parent sulfentrazone is rapidly metabolized within 12 hours to a non-polar, hydroxymethyl analogue. nih.gov This intermediate is then quickly converted into three polar metabolites. nih.gov The metabolism of sulfentrazone in plants can also yield sulfentrazone-carboxylic acid and 3-desmethylsulfentrazone (DMS). embrapa.br The initial step is the hydroxylation of the methyl group to form 3-hydroxymethyl, which is then oxidized to a carboxylic group (3-carboxylic acid). researchgate.net This reaction is likely catalyzed by cytochrome P450 monooxygenase. researchgate.net

In both mammals and birds, the metabolism of sulfentrazone proceeds through the oxidation of the 3-methyl group. regulations.gov Studies in rats, goats, and hens show that sulfentrazone primarily undergoes successive oxidation of the methyl group on the hetero ring. researchgate.netnih.gov This leads to the formation of 3-hydroxymethyl sulfentrazone, which is further oxidized to sulfentrazone carboxylic acid. researchgate.netregulations.gov Subsequently, this carboxylic acid is decarboxylated to yield the desmethyl metabolite. regulations.gov In rats, nearly all of an administered dose is absorbed and excreted in the urine within 72 hours, indicating efficient metabolism. epa.govregulations.gov The primary metabolite found in the urine of rats is 3-hydroxymethyl sulfentrazone. regulations.gov

Role of Microbial Activity in this compound Genesis and Subsequent Degradation

Microbial activity is the cornerstone of sulfentrazone transformation in the soil, governing both the formation and subsequent breakdown of its metabolites, including this compound.

The dissipation of sulfentrazone in soil is primarily attributed to microbial degradation. nih.govnih.gov Several studies have isolated and identified microbial strains with the potential to degrade sulfentrazone. These microorganisms are crucial for the initial steps of biotransformation that lead to the formation of desmethyl metabolites.

Potential sulfentrazone degrading microorganisms include the bacterium Nocardia brasiliensis and the fungus Penicillium sp. nih.govsemanticscholar.org Further research has identified other bacterial and fungal strains capable of growing in the presence of sulfentrazone, suggesting their role in its degradation. These include Rhizobium radiobacter, Ralstonia pickettii, Methylobacterium radiotolerans, Cladosporium sp., Eupenicillium sp., and Paecilomyces sp. embrapa.brtandfonline.com The presence of the metabolite 3-hydroxymethyl sulfentrazone (HMS) corroborates the microbial degradation of the parent compound. embrapa.br

Microbial Strains Identified as Potential Sulfentrazone Degraders

| Microorganism | Type | Source |

|---|---|---|

| Nocardia brasiliensis | Bacterium (Actinomycete) | nih.govsemanticscholar.orgtandfonline.com |

| Penicillium sp. | Fungus | nih.govsemanticscholar.org |

| Rhizobium radiobacter | Bacterium | embrapa.brtandfonline.com |

| Ralstonia pickettii | Bacterium | embrapa.brtandfonline.com |

| Methylobacterium radiotolerans | Bacterium | embrapa.brtandfonline.com |

| Cladosporium sp. | Fungus | embrapa.brtandfonline.com |

| Eupenicillium sp. | Fungus | embrapa.brtandfonline.com |

| Paecilomyces sp. | Fungus | embrapa.brtandfonline.com |

| Acinetobacter calcoaceticus | Bacterium | tandfonline.comresearchgate.net |

| Pseudomonas sp. | Bacterium | tandfonline.com |

Environmental factors, particularly soil temperature and moisture, significantly influence the rate of microbial activity and, consequently, the biotransformation kinetics of sulfentrazone.

Temperature: Studies have consistently shown that temperature has a significant effect on sulfentrazone degradation. nih.govembrapa.br Degradation rates tend to increase with rising temperatures, with higher degradation observed at 30°C and 40°C. nih.govsemanticscholar.orgresearchgate.net In one study, the half-life of sulfentrazone was estimated to be 91.6 days at 40°C and 70% water holding capacity (WHC). nih.gov Another study reported a half-life of 146.5 days at 27°C and 70% WHC, with higher degradation occurring at 30°C. embrapa.br

Moisture Content: The influence of soil moisture on sulfentrazone degradation appears to be less pronounced. Several studies have found that soil moisture content did not significantly affect the degradation rate of sulfentrazone. nih.govembrapa.brsemanticscholar.org For instance, at 30% and 70% WHC, degradation was similar, reaching around 40% after 225 days. nih.gov However, at 100% WHC, no degradation was observed for up to 255 days, suggesting that anaerobic conditions may inhibit the process. semanticscholar.org Conversely, some research indicates that higher moisture levels (80% field capacity) can lead to less persistence of sulfentrazone. scielo.br

Influence of Temperature and Moisture on Sulfentrazone Half-Life

| Temperature (°C) | Moisture Content (% WHC) | Half-Life (days) | Source |

|---|---|---|---|

| 27 | 70 | 146.5 | embrapa.br |

| 40 | 70 | 91.6 | nih.govsemanticscholar.org |

| 27 | 70 | 172.4 | researchgate.net |

Mechanistic Insights into Microbial Utilization: Catabolic Pathways versus Co-metabolic Processes

Microbial degradation is established as the principal mechanism for the dissipation of sulfentrazone in the soil environment. nih.gov This biological breakdown is significantly reduced or absent in autoclaved, sterile soils, highlighting the critical role of microorganisms. nih.gov The degradation of sulfentrazone and, by extension, the formation of its metabolites, is carried out by various soil microbes, including bacteria and fungi.

The transformation of xenobiotic compounds like herbicides by microorganisms can occur through two primary types of processes: catabolism and co-metabolism.

Catabolism involves the organism utilizing the chemical as a source of carbon, energy, or other essential nutrients. The breakdown of the compound is directly linked to the microbe's growth and reproduction.

Co-metabolism is the fortuitous transformation of a compound by microbial enzymes without the organism deriving energy or nutrients from it. The microbe metabolizes its usual food source and, in the process, produces enzymes that coincidentally degrade the herbicide.

Abiotic Transformation Processes Affecting this compound Precursors

The formation of this compound's direct precursor, 3-carboxylic acid sulfentrazone, is primarily understood as a biotic, metabolic process. epa.gov Abiotic degradation pathways for the parent compound, sulfentrazone, are generally not considered significant routes of transformation in the terrestrial environment. publications.gc.ca Studies have shown that sulfentrazone is stable to hydrolysis at environmentally relevant pH levels and is also stable to phototransformation on soil surfaces. epa.govpublications.gc.ca While sulfentrazone is susceptible to rapid photolysis in aqueous solutions, this is not a major dissipation pathway in soil. epa.gov The transformation pathway leading to the carboxylic acid precursor is consistently described as "metabolic," indicating it is mediated by biological systems rather than abiotic chemical reactions. epa.gov

Influence of Environmental pH on Chemical Transformation Leading to Desmethyl Formation (e.g., decarboxylation)

While the decarboxylation of some carboxylic acids can be influenced by factors like strong acids or oxidants in abiotic chemical reactions, there is no evidence in the reviewed literature to suggest that typical variations in environmental soil pH directly catalyze the decarboxylation of the 3-carboxylic acid sulfentrazone metabolite to form this compound. nih.gov This final step in the formation pathway is understood to be part of a microbially-mediated metabolic sequence. epa.govepa.govregulations.gov

The following table lists the chemical compounds mentioned in this article.

Environmental Fate and Transport Dynamics of Sulfentrazone Desmethyl

Environmental Persistence and Dissipation Kinetics of Sulfentrazone-desmethyl Residues

The persistence of a chemical compound in the environment is a critical factor in determining its long-term impact. Research into the dissipation kinetics of this compound focuses on its stability in both terrestrial and aquatic systems.

Long-Term Persistence Studies in Diverse Terrestrial Ecosystems

Studies on the aerobic metabolism of the parent compound, sulfentrazone (B1681188), in soil have provided insight into the persistence of its degradates. In a long-term laboratory study lasting 365 days, four primary degradates were identified: 3-carboxylic acid sulfentrazone, 5'-desmethylsulfonyl sulfentrazone, 3-hydroxymethyl sulfentrazone, and 3-desmethyl sulfentrazone. epa.gov

Table 1: Key Metabolites of Sulfentrazone in Aerobic Soil Metabolism Study

Stability and Dissipation Characteristics in Various Aquatic Environments

Detailed research specifically investigating the stability and dissipation kinetics of this compound in various aquatic environments, including data on its hydrolysis and photolysis rates, is not extensively documented in publicly available scientific literature. The environmental fate of the parent compound, sulfentrazone, is characterized by stability against hydrolysis but rapid degradation through photolysis in water. epa.gov However, these characteristics cannot be directly extrapolated to its desmethyl metabolite without specific studies.

Sorption-Desorption Equilibria and Mobility in Soil Matrices

The mobility of a compound in soil is largely governed by its sorption (adsorption) to soil particles and its subsequent desorption back into the soil solution. These processes are influenced by the chemical's properties and the soil's physical and chemical characteristics.

Impact of Soil Organic Carbon and Clay Content on this compound Sorption Coefficients

Specific studies quantifying the sorption coefficients (Kd) or organic carbon-normalized sorption coefficients (Koc) for this compound were not identified in the reviewed literature. For the parent compound, sulfentrazone, sorption is dependent on the levels of organic matter and clay in the soil. nih.gov Generally, higher organic carbon and clay content lead to increased sorption of the parent herbicide, which reduces its availability in the soil solution. researchgate.net Without dedicated studies, it is not possible to provide specific sorption data for the desmethyl metabolite.

Effects of Soil pH on this compound Desorption Behavior

The effect of soil pH on the desorption behavior of this compound has not been specifically detailed in available research. The parent compound, sulfentrazone, is a weak acid with a pKa of 6.56, meaning its ionic state is highly dependent on soil pH. redalyc.org At pH values below its pKa, it exists primarily in a neutral molecular form, which is more readily sorbed to soil colloids. researchgate.net As the soil pH increases above 6.56, the molecule becomes negatively charged (anionic), increasing its solubility and mobility, which generally leads to decreased sorption and increased potential for desorption. agvise.comresearchgate.net While it is plausible that this compound would exhibit pH-dependent behavior, specific experimental data on its desorption characteristics in relation to soil pH is lacking.

Subsurface Transport Mechanisms and Groundwater Contamination Potential

The potential for a compound to move through the soil profile and contaminate groundwater is a key component of its environmental risk assessment. This potential is linked to its persistence and mobility in soil.

Given that this compound is a minor and non-accumulating soil metabolite of sulfentrazone, its potential for subsurface transport and groundwater contamination is considered to be low. epa.gov Regulatory assessments and groundwater monitoring studies for the parent herbicide, sulfentrazone, have identified the parent compound itself and its major metabolite, 3-carboxylic acid sulfentrazone, as the primary residues of concern for potential leaching into groundwater. regulations.gov The Minnesota Department of Health also notes that the parent compound and the 3-carboxylic acid degradate are highly mobile in soil and groundwater. health.state.mn.us There is no significant mention in the reviewed literature of this compound being detected in groundwater or being a focus of subsurface transport studies. Its low formation rate and lack of persistence in the soil environment limit its potential to leach to significant depths. epa.gov

Empirical Field Observations and Monitoring Studies of this compound Leaching into Groundwater Aquifers

Direct empirical data from field observations and monitoring studies detailing the leaching of this compound into groundwater aquifers are not present in available scientific and regulatory documents. Groundwater monitoring programs for sulfentrazone contamination have historically focused on the parent compound and its major degradate, 3-carboxylic acid sulfentrazone. regulations.gov

For instance, a small-scale prospective groundwater monitoring study in North Carolina showed that sulfentrazone and its 3-carboxylic acid degradate were mobile and readily moved to groundwater, with total residues reaching concentrations of 30 to 40 ppb. epa.govepa.gov However, these studies did not report separate concentrations for this compound. epa.gov Monitoring programs, such as those conducted by the Minnesota Department of Agriculture, have detected the parent sulfentrazone in both groundwater and surface water, but data for the desmethyl metabolite are not specified. mda.state.mn.us

The absence of monitoring data for this compound may be partly due to analytical methodologies. Some laboratory methods are designed to convert the 3-carboxylic acid metabolite into 3-desmethyl sulfentrazone during the analytical process for measurement purposes. epa.gov This complicates efforts to determine if this compound was originally present in the environmental sample or if it is a byproduct of the analytical procedure.

Hydrogeological and Edaphic Factors Governing Subsurface Mobility and Attenuation

Specific studies quantifying the hydrogeological and edaphic factors that govern the subsurface mobility and attenuation of this compound have not been identified. However, the behavior of the parent compound, sulfentrazone, provides an indication of the potential mobility of its metabolites.

Sulfentrazone exhibits properties conducive to high mobility and leaching, which may be shared by its degradation products. regulations.gov Key factors influencing the movement of the parent compound include:

Soil Texture and Composition: Sulfentrazone has a greater potential for leaching in coarse-textured sandy soils that are low in clay and organic matter. nih.govawsjournal.org

Soil pH: As a weak acid with a pKa of 6.56, sulfentrazone is more mobile in neutral to alkaline soils compared to acidic soils. regulations.govnih.gov

Organic Carbon Partition Coefficient (Koc): Sulfentrazone has a low average Koc value of 43, indicating weak sorption to soil particles and a high potential to move with soil water. regulations.govmda.state.mn.us

Given that this compound is a downstream metabolite, it is plausible that its mobility is governed by similar soil and hydrogeological characteristics, but without specific sorption studies (i.e., a Koc value for the metabolite), its precise mobility relative to the parent compound remains unquantified.

Surface Water Transport Mechanisms and Dissipation Pathways

There is a lack of specific information regarding the transport mechanisms and dissipation pathways for this compound in surface water. The potential for the parent compound, sulfentrazone, to contaminate surface water is well-established and occurs primarily through runoff and spray drift. regulations.gov Because of its low sorption to soil, sulfentrazone is transported mainly in the dissolved phase within runoff water rather than attached to eroded soil particles. epa.gov

The primary dissipation pathway for sulfentrazone in clear, shallow water is rapid aqueous photolysis (breakdown by sunlight). regulations.gov It is stable against hydrolysis. regulations.gov While it is known that sulfentrazone has been detected in surface water bodies, there are no corresponding data available for this compound. mda.state.mn.us The formation rate of the metabolite in surface water and its own susceptibility to photolysis or other degradation pathways are currently undocumented.

Analytical Methodologies for the Quantitative Determination of Sulfentrazone Desmethyl

Advanced Sample Preparation Techniques for Diverse Environmental and Biological Matrices

Effective sample preparation is a foundational step for the accurate analysis of sulfentrazone-desmethyl. The primary objectives are to efficiently extract the analyte from the sample matrix and to remove interfering substances that could compromise the final measurement.

The extraction protocol for this compound is tailored to the specific characteristics of the sample matrix.

Plant Tissues: For plant matrices such as soybean, corn, rice, and wheat, a common and effective extraction method involves refluxing the sample with a mixture of acetone (B3395972) and 0.25 N hydrochloric acid (HCl). epa.govepa.gov This process is often followed by a more stringent hydrolysis step, where the resulting aqueous concentrate is further acidified and boiled under reflux. epa.gov This ensures that any conjugated forms of the metabolite are cleaved, releasing the free analyte for analysis and that its precursor, sulfentrazone-3-carboxylic acid, is completely converted to 3-desmethyl sulfentrazone (B1681188). epa.govpublications.gc.ca

Soil and Turf: A validated method for soil and turf samples utilizes a 1:1 mixture of water and acetonitrile (B52724) as the extraction solvent. ca.gov To enhance extraction efficiency from the solid matrix, steel grinding beads are often added during the process. ca.gov This approach is effective because the water component aids in extracting the more water-soluble analytes, while acetonitrile improves the recovery of sulfentrazone and its less polar metabolites. ca.gov

Following extraction, a clean-up step is essential to remove co-extracted matrix components that can interfere with chromatographic analysis.

Solid Phase Extraction (SPE): SPE is a widely used technique for cleaning up extracts containing this compound. A common procedure involves passing the sample extract through a sequence of SPE cartridges. For instance, C8 (or C18) cartridges are used for initial clean-up, followed by silica (B1680970) gel SPE cartridges for further purification. epa.govepa.govepa.gov This multi-step SPE process effectively removes interfering compounds, yielding a cleaner sample for injection into the analytical instrument. epa.gov

QuEChERS-based Methods: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a modern and streamlined approach to sample preparation for pesticide residue analysis. thermofisher.comyoutube.com The process involves two main steps: an initial extraction and partitioning with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) clean-up step. youtube.comnih.gov In the dSPE stage, an aliquot of the extract is mixed with a combination of sorbents to remove specific matrix interferences. nih.gov While not specifically detailed for this compound in the provided context, the QuEChERS methodology is broadly applicable for multi-residue pesticide analysis and represents an efficient alternative to traditional methods. thermofisher.com

Chromatographic and Spectrometric Platforms for Precise Detection and Quantification

The instrumental analysis of this compound relies on high-resolution chromatographic separation coupled with sensitive and selective detectors.

Gas chromatography has been a foundational technique for the analysis of sulfentrazone and its metabolites. The choice of detector is crucial for achieving the required selectivity and sensitivity.

Selective Detectors: Due to the halogenated structure of this compound, halogen-specific detectors are particularly effective. The Electron Capture Detector (ECD) was used in earlier methods for its high sensitivity to halogenated compounds. epa.gov More advanced and specific detectors include the Electrolytic Conductivity Detector (ELCD) and the Halogen Specific Detector (XSD). epa.govepa.gov These detectors provide enhanced specificity, which is essential for discriminating the analyte from matrix components, especially after rigorous extraction and hydrolysis procedures. epa.gov

Analysis is typically performed on a capillary column, such as a 35% phenyl methyl silicone megabore column, to achieve the necessary separation. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of many pesticide residues, including this compound, due to its superior sensitivity and specificity. nih.govresearchgate.net

High Sensitivity and Specificity: LC-MS/MS combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. semanticscholar.org This technique can provide accurate quantification at very low concentrations. nih.gov The use of LC-MS/MS can also simplify sample preparation, as its high specificity may eliminate the need for some of the rigorous clean-up and derivatization steps required for GC analysis. regulations.gov For the analysis of sulfentrazone and its metabolites in soil, LC-MS/MS has been successfully employed, demonstrating its suitability for complex environmental matrices. ca.gov

Method Validation Parameters: Determination of Limit of Quantification (LOQ) and Limit of Detection (LOD)

Method validation is a critical process that demonstrates the reliability and suitability of an analytical method for its intended purpose. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance characteristics. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com These values are often determined based on the standard deviation of replicate analyses of spiked blank samples. ca.gov

The following table summarizes reported LOQ and LOD values for sulfentrazone and its metabolites from various studies.

| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| This compound | Winter Wheat (Forage, Straw, Grain) | GC-ECD | 0.025 ppm | 0.005 ppm | epa.gov |

| This compound (as DMS/SCA) | Hay and Straw Matrices | GC-ELCD | 0.05 ppm | 0.01 ppm | epa.gov |

| This compound (as DMS/SCA) | Soybean seed; corn forage, fodder, grain; rice straw, grain; sorghum forage, fodder, grain; wheat forage | GC-ELCD | 0.025 ppm | 0.005 ppm | epa.gov |

| Sulfentrazone | Soil | HPLC-UV/DAD | 26.5754 ng/mL | 8.7699 ng/mL | mdpi.com |

Assessment of Multi-Residue Method Applicability and Limitations for this compound in Regulatory and Research Contexts

The quantitative determination of pesticide residues is critical for both regulatory enforcement and environmental research. Multi-residue methods (MRMs) are designed to efficiently screen for a wide array of pesticides in a single analysis, offering significant advantages in terms of cost and throughput. However, the unique chemical properties of certain analytes, such as the metabolite this compound, can challenge the universal applicability of these standardized procedures.

In regulatory contexts, the suitability of an analytical method is paramount for enforcing maximum residue limits (MRLs) in food and environmental samples. For this compound and its parent compound, sulfentrazone, standard MRMs developed by agencies like the U.S. Food and Drug Administration (FDA) have been found to be unsuitable for enforcement purposes. regulations.govregulations.gov The primary limitation identified is the unsuccessful recovery of sulfentrazone and its metabolites of concern, including this compound, using these general methods. regulations.govregulations.gov

The challenges stem largely from the metabolic pathways of sulfentrazone in plants. The parent compound is metabolized into several products, including 3-hydroxymethyl sulfentrazone (HMS) and sulfentrazone-3-carboxylic acid. epa.govregulations.gov The latter is subsequently decarboxylated to form this compound. epa.govregulations.gov Furthermore, metabolites like HMS can exist in conjugated forms within the plant matrix. epa.gov Standard MRMs often lack the specific, rigorous sample preparation steps required to address these complexities. For accurate quantification, a complete conversion of sulfentrazone-3-carboxylic acid to this compound and the cleavage of conjugated residues are necessary. epa.govpublications.gc.ca This typically requires a stringent acid hydrolysis step, such as refluxing with an acetone and hydrochloric acid solution, which is not a component of generic MRM protocols. epa.gov

Consequently, specialized analytical methods have been developed and validated for the regulatory analysis of sulfentrazone and its key metabolites. These methods, while not "multi-residue" in the broad sense, are capable of simultaneously quantifying the parent compound and its metabolites of concern. Methodologies such as gas chromatography (GC) with specific detectors like an electrolytic conductivity detector (ELCD) or, more commonly, liquid chromatography with tandem mass spectrometry (LC/MS/MS) have proven to be robust and adequate for both data collection and enforcement. regulations.govregulations.govepa.govregulations.gov These validated methods incorporate the necessary hydrolysis, extraction, and clean-up steps to ensure accurate measurement. epa.govregulations.gov

The table below summarizes the key differences between standard MRMs and the specific methods required for the analysis of this compound.

Table 1: Comparison of Analytical Methodologies for this compound

| Feature | Standard Multi-Residue Methods (MRMs) | Specific Validated Methods (GC-ELCD, LC/MS/MS) |

|---|---|---|

| Applicability for this compound | Generally unsuitable for enforcement | Adequate for regulatory and research purposes |

| Analyte Recovery | Poor/unsuccessful for sulfentrazone and metabolites | High and reproducible |

| Sample Preparation | Generic extraction and clean-up | Includes stringent acid hydrolysis and specific clean-up steps |

| Typical Use Case | Broad screening of numerous pesticides | Targeted analysis of sulfentrazone and its key metabolites |

In research settings, where the objective may be to study environmental fate, metabolism, or persistence, the limitations of standard MRMs also necessitate the use of specific and validated methods. mdpi.com Research applications demand high accuracy and precision to understand the behavior of this compound in complex matrices like soil, water, and various plant tissues. The development and validation of these methods ensure that the data generated are reliable and accurately reflect the concentration of the analyte. mdpi.com

For regulatory enforcement, a validated limit of quantitation (LOQ) of 0.05 ppm has been established for this compound, its parent compound, and the HMS metabolite using these specific methods. regulations.govregulations.gov

Table 2: Regulatory Enforcement Method Performance Data

| Analyte | Method Type | Validated Limit of Quantitation (LOQ) | Limit of Detection (LOD) |

|---|---|---|---|

| Sulfentrazone | GC / LC-MS/MS | 0.05 ppm | 0.005 - 0.025 ppm |

| This compound (DMS) | GC / LC-MS/MS | 0.05 ppm | 0.005 - 0.025 ppm |

Ecological Dynamics and Interactions of Sulfentrazone Desmethyl Residues

Spatiotemporal Distribution and Accumulation of Sulfentrazone-desmethyl in Environmental Compartments

The environmental fate of this compound is intrinsically linked to the properties and application of its parent compound, sulfentrazone (B1681188). Sulfentrazone is characterized by its high persistence in soil, with a reported aerobic soil half-life of up to 1.5 years, and high mobility, which gives it a strong potential to leach into groundwater and move into surface water via runoff. wa.govherts.ac.uknih.govmda.state.mn.usepa.gov The primary route of its dissipation is microbial degradation, which leads to the formation of metabolites including this compound. nih.govnih.gov

Analytical methods have been developed for the comprehensive monitoring of sulfentrazone and its primary metabolites, including this compound. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have reviewed methods designed to simultaneously measure sulfentrazone, 3-desmethyl sulfentrazone, and 3-hydroxymethyl sulfentrazone in various matrices, including crops and likely soil. nih.govepa.gov These methods are crucial for re-analyzing samples from field trials to establish accurate residue levels for parent and metabolite compounds. epa.gov

While methods for quantification exist, specific data from monitoring studies on the concentration of this compound in agricultural soils and runoff are not widely available in published scientific literature. Research has historically focused on the parent compound. For context, studies on sulfentrazone show it can be released from crop residues by rainfall, with initial rain events releasing the maximum amount. unesp.br Given the high mobility and persistence of the parent compound, there is a potential for its metabolites to be present in soil and be transported into runoff, though specific concentrations for this compound are not documented. wa.govepa.gov

The parent compound, sulfentrazone, has been the primary focus of water monitoring programs due to its chemical properties that indicate a high potential for leaching. herts.ac.ukmda.state.mn.us Detections of sulfentrazone have been confirmed in groundwater systems. For instance, in Minnesota, 2020 monitoring data showed sulfentrazone was detected in 10% of groundwater samples, with a maximum concentration of 1,900 ng/L. mda.state.mn.us It was also found in 37% of surface water samples in the same year. mda.state.mn.us Similarly, monitoring in North Carolina and Wisconsin has identified sulfentrazone in groundwater, particularly in areas with permeable, sandy soils and shallow water tables. nih.govepa.govwi.gov

However, data regarding the specific detection and distribution of the this compound metabolite in surface and groundwater are limited. Regulatory drinking water assessments have identified the parent sulfentrazone and another metabolite, 3-carboxylic acid sulfentrazone, as the total toxic residues of concern. regulations.govregulations.gov One small-scale groundwater study noted that the 3-carboxylic acid degradate was a "substantial component of the leached residues detected in soil pore water and in ground water," but did not provide similar details for this compound. epa.gov

This compound has been identified as a significant metabolite in crops grown in fields previously treated with sulfentrazone. The nature of the residue in plants like soybeans is considered to be understood, with both 3-hydroxymethyl sulfentrazone and 3-desmethyl sulfentrazone being identified as major metabolites. epa.gov The presence of these metabolites is also noted in rotational crops such as wheat. epa.govregulations.gov

Residue analysis from soybean metabolism studies provides quantitative insight into the distribution of this compound. The metabolite accounts for a variable percentage of the total radioactive residue (TRR) depending on the part of the plant analyzed. epa.gov

| Plant Tissue | This compound (% of TRR) | Reference |

|---|---|---|

| Forage | 13% | epa.gov |

| Hay | 26-27% | epa.gov |

| Seed | 4% | epa.gov |

These findings confirm that this compound is not only formed within the plant but also constitutes a notable fraction of the total herbicide residue, particularly in hay. epa.gov

Influence on Indigenous Microbial Community Dynamics and Activity in Soil Ecosystems

While the effects of the parent compound are documented, there is a lack of specific research into the direct influence of the this compound metabolite on indigenous microbial community dynamics and soil enzyme activity. The ecological role of this specific metabolite within the soil ecosystem remains an area requiring further investigation.

Differential Plant Metabolism and Tolerance Mechanisms Related to Sulfentrazone Biotransformation and Desmethyl Formation

The ability of a plant to tolerate sulfentrazone is often linked to its capacity to rapidly metabolize the herbicide into less phytotoxic compounds. frontiersin.org This process, a form of non-target-site resistance (NTSR), is a key defense mechanism. frontiersin.orgillinois.edu The formation of this compound is a direct result of this metabolic process in plants.

In tolerant crops such as soybeans, sulfentrazone is metabolized into major metabolites that include both 3-hydroxymethyl sulfentrazone and 3-desmethyl sulfentrazone. epa.gov The identification of this compound as a residue in various parts of the soybean plant confirms its role in the metabolic pathway associated with tolerance. epa.gov Studies in flue-cured tobacco also suggest that tolerance is a result of metabolism, with evidence that the rate of sulfentrazone metabolism can be enhanced by the presence of other compounds, potentially increasing crop safety. usda.gov

However, metabolism is not the sole mechanism governing tolerance. Differential absorption and translocation of the parent compound also play a crucial role. Studies comparing tolerant potatoes with susceptible weed species found that the tolerant potato plants absorbed significantly less sulfentrazone through their roots and translocated less of it to the shoots, where the herbicide's toxic action occurs. researchgate.net In that particular study, the rate of metabolism in the roots and shoots was similar across the different species, indicating that uptake and movement were the primary drivers of differential tolerance. researchgate.net Therefore, the formation of this compound is a key component of a complex set of tolerance mechanisms that also includes physiological barriers to uptake and translocation.

Advanced Research Directions and Future Perspectives on Sulfentrazone Desmethyl

Development and Evaluation of Bioremediation and Phytoremediation Strategies for Sulfentrazone-desmethyl Contamination

The persistence of sulfentrazone (B1681188) and its metabolites, including this compound, in soil necessitates the development of effective remediation techniques. Bioremediation and phytoremediation are promising strategies that leverage biological processes to decontaminate soil and water.

Phytoremediation: This strategy uses plants to remove, degrade, or stabilize contaminants. Certain plant species have demonstrated high potential for the phytoremediation of sulfentrazone-contaminated soils. scielo.br Species such as Crotalaria juncea (sunn hemp) and Canavalia ensiformis (jack bean) have been shown to effectively reduce sulfentrazone residues in soil, enabling the earlier planting of sensitive crops. redalyc.org The cultivation of C. juncea has been found to reduce the residual fraction of sulfentrazone by up to 17.4% compared to non-vegetated soils. nih.gov The mechanism involves plant roots creating a favorable environment for microbial degradation in the rhizosphere (phytostimulation) and potential uptake and metabolism of the herbicide and its byproducts. semanticscholar.org Future evaluations must quantify the uptake and translocation of this compound specifically and identify the metabolic pathways within these phytoremediating plants.

Below is an interactive data table summarizing research findings on plant species evaluated for sulfentrazone phytoremediation.

| Plant Species | Efficacy in Reducing Sulfentrazone Residues | Bioindicator Species Protection | Reference |

| Crotalaria juncea | Reduced residual fraction by 4.8% to 17.4% | Allowed for development of Pennisetum glaucum (pearl millet) at lower herbicide concentrations | nih.gov |

| Canavalia ensiformis | Demonstrated high efficiency in field conditions for decontamination | Promoted remediation, enabling earlier cultivation of Pennisetum glaucum | redalyc.org |

| Helianthus annuus (Sunflower) | Able to reduce toxic levels of sulfentrazone | Studied in conjunction with microbial bio-enhancement | semanticscholar.org |

Refinement of Environmental Fate and Transport Models Incorporating Detailed Metabolite Dynamics

Predictive models are essential tools for assessing the environmental risk of herbicides and their metabolites. rsc.org Current models often focus on the parent compound, but the mobility and persistence of metabolites like this compound can also pose environmental risks.

The environmental behavior of sulfentrazone is influenced by its chemical properties, such as its high persistence in soil (aerobic half-life of 1.5 years) and its high potential for leaching (Koc = 43 mL/goc). mda.state.mn.us These properties indicate a strong potential for sulfentrazone and its water-soluble metabolites to contaminate groundwater and surface water. mda.state.mn.us

Future model refinements must incorporate the dynamics of major metabolites. This requires:

Characterizing Metabolite Properties: Detailed data on the sorption, degradation rate, and mobility of this compound are needed to accurately parameterize models.

Integrating Transformation Pathways: Models should include reaction kinetics for the formation and degradation of this compound from its precursors. frontiersin.org

Validating with Field Data: Model predictions must be validated against real-world monitoring data from diverse agricultural settings to ensure their accuracy and reliability for regulatory risk assessment. rsc.org

The following table outlines key physicochemical properties of the parent compound, sulfentrazone, which are crucial inputs for environmental fate models.

| Property | Value | Implication for Environmental Transport | Reference |

| Aerobic Soil Half-Life | 1.5 years (545 days) | High persistence in soil environments | mda.state.mn.usregulations.gov |

| Water Solubility | 780 mg/L (at pH 7) | Moderate solubility, facilitating movement in soil water | herts.ac.uk |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 43 mL/goc | Low sorption to soil organic matter, indicating high mobility and leaching potential | mda.state.mn.us |

| pKa | 6.56 | Weak acid, its form and mobility are pH-dependent | herts.ac.uk |

Innovation in Analytical Chemistry for Ultra-Trace Detection and Isotopic Tracking of this compound

The accurate monitoring of this compound in environmental matrices requires highly sensitive and specific analytical methods. Innovations in analytical chemistry are crucial for detecting this metabolite at ultra-trace levels (parts per trillion or lower).

Current methods for the analysis of sulfentrazone and its metabolites, including 3-desmethyl sulfentrazone, have evolved significantly. Early methods often relied on gas chromatography (GC) with an electron capture detector (ECD). epa.gov More recent and robust methods utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS), which offers superior sensitivity and specificity. regulations.govusda.gov These advanced techniques allow for the simultaneous determination of multiple metabolites in complex matrices like soil, water, and plant tissues. researchgate.net Method development has included optimizing sample preparation steps, such as solid-phase extraction (SPE), to clean up samples and concentrate the analytes. epa.gov

Future innovations should focus on:

Lowering Detection Limits: Continued advancements in mass spectrometry, such as the use of high-resolution mass spectrometry (HRMS), can further push the boundaries of detection to quantify environmental concentrations at the nanogram-per-liter (ng/L) level. researchgate.netnih.gov

Isotopic Tracking: The use of stable isotope-labeled standards of this compound (e.g., using ¹³C or ¹⁵N) can greatly improve the accuracy and precision of quantification by correcting for matrix effects and variations in instrument response. While not yet widely reported for this specific metabolite, isotopic tracking is a powerful tool for elucidating degradation pathways and quantifying metabolic fluxes in complex environmental systems.

The table below summarizes analytical methodologies used for the detection of sulfentrazone and its metabolites.

| Analytical Technique | Detector | Key Features | Reference |

| Gas Chromatography (GC) | Electrolytic Conductivity Detector (ELCD) | More specific for halogenated compounds than older ECDs; used for various matrices. | epa.gov |

| GC-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Used for analyte confirmation with selected ion monitoring. | epa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | High sensitivity and specificity; practical for detecting parent and metabolite residues. | regulations.gov |

| High-Performance Liquid Chromatography (HPLC) | UV-Diode Array Detector (UV-DAD) | Validated for residue determination in soil; compared with bioindicator sensitivity. | nih.gov |

In-depth Investigation of Novel Biotransformation Pathways and Specific Enzyme Systems Responsible for Desmethyl Formation and Degradation

This compound is a product of the biotransformation of sulfentrazone in the environment. A thorough understanding of these pathways and the enzymes involved is essential for predicting its formation and persistence.

The primary metabolic pathway for sulfentrazone in aerobic soil conditions involves a series of steps. epa.gov First, the methyl group on the triazolinone ring of sulfentrazone is oxidized to form 3-hydroxymethyl sulfentrazone. This intermediate is then further oxidized to create 3-carboxylic acid sulfentrazone. Finally, this carboxylic acid is decarboxylated, resulting in the formation of 3-desmethyl sulfentrazone. epa.gov In plants, metabolism is a key mechanism for tolerance, with rapid conversion of the parent compound to its metabolites. researchgate.netresearchgate.net The initial oxidation step is likely catalyzed by cytochrome P450 monooxygenases. researchgate.net

Future research should aim to:

Identify Specific Enzymes: While cytochrome P450 is implicated, the specific enzymes responsible for each step of the pathway, especially the decarboxylase that forms this compound, remain to be identified in both plants and microorganisms.

Explore Alternative Pathways: Investigate whether alternative or novel biotransformation pathways exist under different environmental conditions (e.g., anaerobic) or in different microbial species.

Characterize Degradation of the Metabolite: Elucidate the subsequent microbial degradation pathways of this compound itself to understand its ultimate environmental fate.

The established biotransformation pathway leading to this compound in soil is outlined in the table below.

| Step | Precursor Compound | Resulting Compound | Key Transformation | Reference |

| 1 | Sulfentrazone | 3-hydroxymethyl sulfentrazone | Oxidation of the methyl group | epa.gov |

| 2 | 3-hydroxymethyl sulfentrazone | 3-carboxylic acid sulfentrazone | Oxidation of the hydroxymethyl group | epa.gov |

| 3 | 3-carboxylic acid sulfentrazone | 3-desmethyl sulfentrazone | Decarboxylation | epa.gov |

Global Monitoring and Comparative Assessment of this compound Presence and Behavior in Diverse Agrosystems

The formation, persistence, and transport of this compound can vary significantly across different agricultural systems due to variations in soil type, climate, and farming practices. A global understanding of its presence is currently lacking.

Studies have shown that the degradation of sulfentrazone is highly dependent on environmental factors. For example, degradation rates increase with higher temperatures, with a half-life of 91.6 days observed at 40°C compared to slower degradation at 15°C. nih.govsemanticscholar.org Soil properties also play a crucial role; sulfentrazone's mobility and availability are affected by soil pH, organic matter content, and texture. researchgate.net Monitoring studies have detected the parent compound in soil, runoff water, and groundwater, highlighting its potential for off-site transport. nih.gov Residues of sulfentrazone and its metabolites, including desmethyl sulfentrazone, have been found in rotational crops like winter wheat and field corn, indicating their persistence and potential for uptake by subsequent crops. epa.govepa.gov

A comprehensive global research program is needed to:

Establish a Monitoring Network: Implement widespread monitoring to quantify the presence of this compound in soil and water resources across diverse major agrosystems (e.g., temperate, tropical, arid).

Conduct Comparative Studies: Perform comparative field studies to assess how different agricultural management practices (e.g., tillage vs. no-till, irrigation methods) influence the formation and fate of this metabolite.

Develop Regional Risk Profiles: Use the collected data to develop region-specific risk assessments that account for local environmental conditions and agricultural practices, leading to more tailored and effective management guidelines.

The table below presents data on the persistence of the parent compound, sulfentrazone, which directly influences the potential for the formation and accumulation of this compound.

| Environmental Condition | Half-Life (DT₅₀) | Soil Type/Location | Reference |

| Aerobic Soil | 548 days (1.5 years) | General | mda.state.mn.us |

| Temperature: 30°C | 146.5 days | Typic Hapludox (Brazil) | embrapa.br |

| Temperature: 40°C (70% WHC) | 91.6 days | Rhodic Hapludox (Brazil) | nih.govsemanticscholar.org |

Q & A

Q. How can high-throughput screening accelerate the discovery of this compound analogs with improved selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.